
2-methyl-N4-octylpyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N4-octylpyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methyl group at position 2 and an octyl group attached to the nitrogen atom at position 4 of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N4-octylpyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyrimidine-4,6-diamine.
Alkylation Reaction: The key step involves the alkylation of the nitrogen atom at position 4 with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: 2-Methyl-N4-octylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
科学研究应用
2-Methyl-N4-octylpyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-methyl-N4-octylpyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of enzyme activity or interference with nucleic acid synthesis.
相似化合物的比较
2-Methylpyrimidine-4,6-diamine: Lacks the octyl group, making it less hydrophobic.
N4-Octylpyrimidine-4,6-diamine: Lacks the methyl group at position 2, affecting its reactivity.
Uniqueness: 2-Methyl-N4-octylpyrimidine-4,6-diamine is unique due to the presence of both the methyl and octyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility in organic solvents and its potential interactions with biological targets.
属性
分子式 |
C13H24N4 |
|---|---|
分子量 |
236.36 g/mol |
IUPAC 名称 |
2-methyl-4-N-octylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H24N4/c1-3-4-5-6-7-8-9-15-13-10-12(14)16-11(2)17-13/h10H,3-9H2,1-2H3,(H3,14,15,16,17) |
InChI 键 |
DALJPISJEVKTOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=NC(=NC(=C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





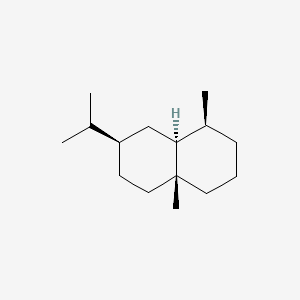
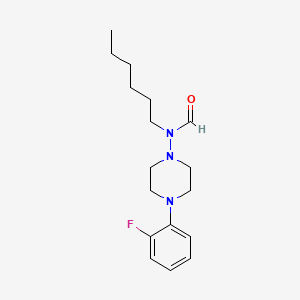
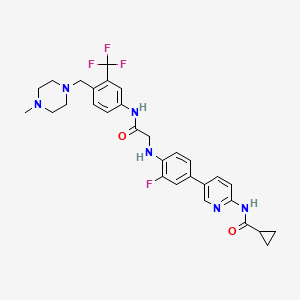
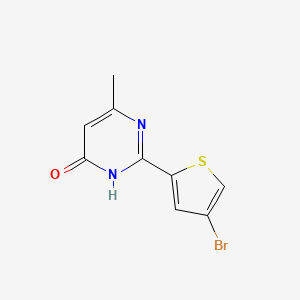
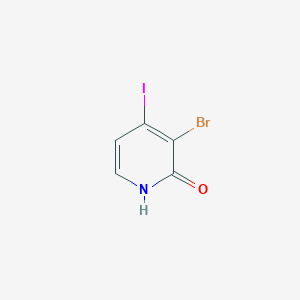
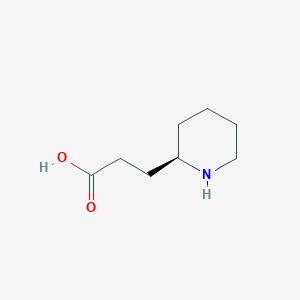

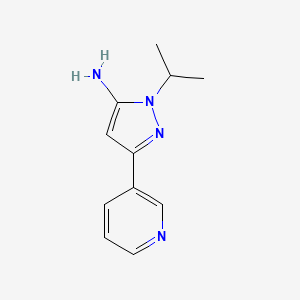
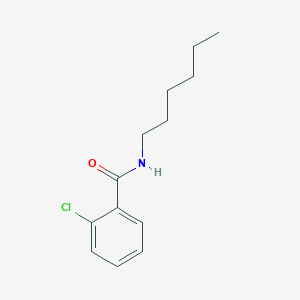
![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)

